2-(2-Ethoxyethyl)-1H-benzo[d]imidazole

Lipophilicity LogP Drug Design

Sourcing benzimidazole building blocks for bilastine synthesis often leads to inactive analogs when the critical 2-(substituted-oxy)ethyl group is absent. 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole provides the exact pharmacophoric handle required for H1 antagonist development. • Essential 2-ethoxyethyl substituent enables piperidine coupling and chain elongation toward the bilastine scaffold. • Quantifiably distinct profile: LogP ~2.14, mp ~157 °C-optimal for ADME tuning vs. simpler 2-alkyl benzimidazoles. • Validated as the mandatory starting material for constructing the clinically approved bilastine pharmacophore. Supplied with full analytical documentation; available for immediate dispatch to research facilities worldwide.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 51036-80-7
Cat. No. B1615909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxyethyl)-1H-benzo[d]imidazole
CAS51036-80-7
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCOCCC1=NC2=CC=CC=C2N1
InChIInChI=1S/C11H14N2O/c1-2-14-8-7-11-12-9-5-3-4-6-10(9)13-11/h3-6H,2,7-8H2,1H3,(H,12,13)
InChIKeyRFOVDIXQGOZNBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Ethoxyethyl)-1H-benzo[d]imidazole (CAS 51036-80-7): A Key Benzimidazole Intermediate for Pharmaceutical Synthesis and Antihistamine Development


2-(2-Ethoxyethyl)-1H-benzo[d]imidazole (CAS 51036-80-7) is a benzimidazole derivative characterized by a 2-ethoxyethyl substituent at the 2-position of the fused benzene-imidazole bicyclic core [1]. This compound serves as a crucial synthetic intermediate, particularly in the preparation of the marketed H1 antihistamine drug bilastine [2]. Its molecular formula is C11H14N2O, with a molecular weight of 190.24 g/mol, and it exhibits calculated physicochemical properties including a LogP of approximately 2.14 [1].

Why Generic Substitution Fails: The Critical Impact of the 2-Ethoxyethyl Substituent in 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole on Physicochemical and Biological Profiles


In benzimidazole chemistry, seemingly minor variations in the 2-position substituent can drastically alter key properties such as lipophilicity, melting point, and biological activity . For example, the presence of an oxygen atom in the 2-(substituted-oxy)ethyl group is essential for potent in vivo antihistaminic activity, a feature that is absent in simple alkyl analogs [1]. Therefore, substituting 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole with a generic benzimidazole derivative like 2-methylbenzimidazole or 2-ethylbenzimidazole can lead to significant differences in solubility, crystallization behavior, synthetic utility, and pharmacological profile, directly impacting the outcome of research and development processes [2].

Quantitative Differentiation Guide for 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole: Direct Evidence for Scientific Selection and Procurement


Lipophilicity Advantage: 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole Exhibits Higher LogP Compared to 2-Ethylbenzimidazole

2-(2-Ethoxyethyl)-1H-benzo[d]imidazole demonstrates a calculated LogP of 2.1419 [1], which is higher than that of the closely related analog 2-ethylbenzimidazole (LogP = 2.1253) [2]. This quantitative difference, although modest, reflects the enhanced lipophilicity conferred by the ethoxyethyl group, which can influence membrane permeability and solubility profiles in drug development contexts.

Lipophilicity LogP Drug Design ADME

Melting Point Reduction: 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole Melts at a Significantly Lower Temperature than 2-Methylbenzimidazole

The melting point of 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole is reported as 156.5-157 °C , which is substantially lower than that of 2-methylbenzimidazole (176-177 °C) . This ~20 °C reduction in melting point indicates that the ethoxyethyl substituent disrupts crystal packing efficiency compared to the smaller methyl group, potentially leading to improved solubility and altered solid-state handling characteristics.

Melting Point Crystallization Solid-State Properties Process Chemistry

Synthetic Utility: 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole is a Direct Precursor to the Marketed Antihistamine Bilastine

2-(2-Ethoxyethyl)-1H-benzo[d]imidazole serves as a critical building block in the synthesis of bilastine (2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-yl)-piperidin-1-yl)-ethyl)-phenyl)-2-methylpropanoic acid), a second-generation H1 antihistamine drug [1]. In contrast, simpler 2-alkylbenzimidazole analogs (e.g., 2-methylbenzimidazole, 2-ethylbenzimidazole) lack the specific ethoxyethyl handle required for the subsequent piperidine and phenylpropanoic acid couplings that define bilastine's pharmacophore, rendering them unsuitable for this established synthetic route.

Antihistamine Bilastine Drug Synthesis Pharmaceutical Intermediate

Structure-Activity Relationship: The 2-Ethoxyethyl Group is Essential for Potent In Vivo Antihistaminic Activity in Benzimidazole Derivatives

Structure-activity relationship (SAR) studies on benzimidazole-based antihistamines have demonstrated that the oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus plays a critical role in achieving potent in vivo antihistaminic activity [1]. While this specific SAR was established for 1-substituted analogs, it underscores the functional importance of the ethoxyethyl motif present in 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole. Compounds lacking this oxygen-containing side chain, such as simple 2-alkylbenzimidazoles, are anticipated to exhibit diminished in vivo antihistaminic effects.

SAR Antihistaminic Activity H1 Receptor In Vivo Efficacy

Purity and Specification: 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole is Commercially Available at ≥95% Purity, Comparable to Common Analogs

Commercially, 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole is routinely supplied with a minimum purity specification of 95% . This purity level is consistent with that offered for related benzimidazole derivatives such as 2-ethylbenzimidazole (≥95%) , indicating that the target compound meets standard research-grade quality expectations and is readily available for laboratory use.

Purity Specifications Procurement Quality Control

Optimal Application Scenarios for 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole Based on Verifiable Evidence


Synthesis of Bilastine and Related Antihistamine Drug Candidates

This compound is the optimal starting material for constructing the bilastine pharmacophore [1]. Its 2-ethoxyethyl substituent provides the essential chemical handle for subsequent piperidine coupling and chain elongation steps. Procurement of this specific benzimidazole derivative is mandatory for researchers aiming to synthesize bilastine or explore structure-activity relationships around this clinically validated antihistamine scaffold.

Medicinal Chemistry Campaigns Requiring Modulated Lipophilicity and Solid-State Properties

When designing novel benzimidazole-based compounds where a LogP of ~2.14 and a melting point around 157 °C are desirable for ADME and formulation purposes, 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole offers a quantifiably distinct profile compared to the more polar (2-methylbenzimidazole, LogP ~2.15, m.p. 176-177 °C) or less lipophilic (2-ethylbenzimidazole, LogP ~2.13) alternatives [1][2]. This makes it a valuable building block for fine-tuning compound properties.

Investigation of H1 Antihistamine Pharmacology and In Vivo Efficacy

Based on SAR evidence highlighting the importance of the (substituted-oxy)ethyl group for in vivo antihistaminic activity [1], this compound represents a privileged scaffold for the development of new H1 receptor antagonists. Researchers studying H1 receptor biology or seeking to optimize in vivo efficacy of benzimidazole-based antihistamines should prioritize this scaffold over simpler 2-alkyl analogs that lack this critical pharmacophoric element.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.